Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, also known as 2-(3,4,5-trimethoxyphenyl)ethanamine, is an organic compound classified as an ethylamine derivative. Its molecular formula is , with a molecular weight of approximately 211.2576 g/mol. This compound is notable for its structural features that include a trimethoxyphenyl group attached to an ethanamine backbone. The compound is also associated with various biological activities and has been studied for its potential applications in pharmacology.
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- can be sourced from various chemical databases and literature. It is classified under the category of amines and more specifically as a phenethylamine derivative. The compound is related to mescaline, a well-known psychoactive substance found in certain cacti, due to its similar structural characteristics.
The synthesis of ethanamine, 2-(3,4,5-trimethoxyphenoxy)- can be achieved through several methods:
For example, one method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylamine followed by reduction to yield the corresponding ethanamine derivative .
The molecular structure of ethanamine, 2-(3,4,5-trimethoxyphenoxy)- can be represented as follows:
Ethanamine derivatives undergo various chemical reactions typical for amines:
In laboratory settings, these reactions may require specific catalysts or conditions such as elevated temperatures or pressures to achieve desired yields .
The mechanism of action for ethanamine derivatives often involves their interaction with neurotransmitter systems in biological organisms. For instance:
Research indicates that compounds like these may modulate neurotransmitter release or inhibit reuptake mechanisms, leading to enhanced synaptic signaling .
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications .
Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- has potential applications in several scientific fields:
The systematic investigation of phenethylamine derivatives represents a cornerstone in neuropsychopharmacology, with early work dating to the 1930s. Jansen's pioneering studies on trimethoxyphenethylamine isomers established fundamental structure-activity relationships within this chemical class [4]. Alexander Shulgin's later work, documented in PiHKAL, expanded this landscape significantly by synthesizing and evaluating hundreds of derivatives, creating an extensive framework for understanding how structural modifications influence psychoactive properties [7]. Within this chemical taxonomy, ethanamine derivatives bearing phenoxy linkages emerged as particularly intriguing targets due to their structural divergence from classical phenethylamines while retaining key pharmacophoric elements.
The historical trajectory of 2-(3,4,5-trimethoxyphenoxy)ethanamine research remains embedded in broader phenethylamine investigations, though it represents a distinct structural subclass. Early researchers noted that replacing the typical phenethylamine carbon chain with an oxygen-containing linker produced molecules with unexpected pharmacological profiles, prompting investigations into alternative binding modalities [3] [7]. This structural innovation coincided with evolving regulatory landscapes that increasingly restricted human psychopharmacological research, creating significant barriers to comprehensive evaluation of novel analogs [7]. Consequently, many compounds in this structural family, including 2-(3,4,5-trimethoxyphenoxy)ethanamine, transitioned from being targets of psychopharmacological interest to becoming tools for probing receptor topology and signaling mechanisms.
The 3,4,5-trimethoxy substitution pattern on the phenyl ring confers distinctive electronic and steric properties that profoundly influence molecular recognition at biological targets. This symmetric arrangement creates a electron-rich aromatic system capable of engaging in cation-π interactions with protonated amine residues in neurotransmitter binding pockets [4]. Comparative analyses with positional isomers reveal that bioactivity is exquisitely sensitive to methoxy group orientation. While mescaline (3,4,5-trimethoxyphenethylamine) demonstrates significant serotonergic activity, its isomer 2,4,5-trimethoxyphenethylamine (2C-O) exhibits markedly reduced potency at 5-HT₂ receptors despite similar basicity and lipophilicity profiles [4].
Table 1: Structural and Pharmacological Comparison of Trimethoxy-Substituted Phenethylamine Derivatives
Compound | Substitution Pattern | Linker Chemistry | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Notes |
---|---|---|---|---|
Mescaline | 3,4,5-trimethoxy | -CH₂-CH₂-NH₂ | 1,600 | Psychoactive standard |
2C-O (TMPEA-2) | 2,4,5-trimethoxy | -CH₂-CH₂-NH₂ | >10,000 | Inactive in humans |
2-(3,4,5-trimethoxyphenoxy)ethanamine | 3,4,5-trimethoxy | -O-CH₂-CH₂-NH₂ | Undetermined | Reduced basicity (pKₐ~8.5) |
The oxygen bridge in 2-(3,4,5-trimethoxyphenoxy)ethanamine introduces critical conformational constraints and electronic effects absent in classical phenethylamines. The ether linkage reduces amine basicity (predicted pKₐ ≈ 8.5 versus 9.5–10.2 for phenethylamines), potentially diminishing protonation at physiological pH [3] [5]. This reduction in cationic character may compromise receptor binding efficiency, as protonated amines typically form strong salt bridges with conserved aspartate residues in aminergic binding pockets. Additionally, the -O-CH₂-CH₂-NH₂ moiety permits greater bond rotation freedom compared to the -CH₂-CH₂-NH₂ group, potentially decreasing the probability of achieving bioactive conformations upon receptor approach. Molecular modeling suggests the oxygen atom may participate in hydrogen bonding with serine or threonine residues not typically engaged by carbon-linked analogs, representing a potential alternative binding mechanism [5].
Despite decades of phenethylamine research, fundamental questions regarding 2-(3,4,5-trimethoxyphenoxy)ethanamine's neuropharmacology remain unresolved. The most significant gap concerns its interaction profile with monoaminergic receptors. While molecular modeling predicts potential 5-HT₂A engagement, functional assays confirming receptor activation potency and efficacy are absent from the literature [3] [5]. Receptor binding studies using radiolabeled ligands could quantify affinity at serotonergic, dopaminergic, and adrenergic receptors, but no such data have been published. Additionally, the compound's susceptibility to metabolic deamination requires systematic investigation. Unlike carbon-bridged phenethylamines, which undergo rapid oxidative deamination via monoamine oxidase (MAO), the ether linkage might alter susceptibility to MAO isoenzymes or redirect metabolism toward alternative pathways [4] [8].
Table 2: Critical Research Questions and Proposed Methodological Approaches
Research Gap | Current Status | Recommended Approaches | Potential Significance |
---|---|---|---|
Receptor profiling | No experimental data | Radioligand binding assays; Calcium flux functional assays | Identify primary targets |
Metabolic fate | Undetermined | In vitro hepatocyte metabolism; MAO inhibition studies | Predict bioavailability and half-life |
Blood-brain barrier penetration | Unknown | PAMPA-BBB assay; In vivo microdialysis | Establish CNS activity potential |
Stereoelectronic effects | Theoretical only | Quantum mechanical calculations; X-ray crystallography | Rational design of analogs |
Formulation science presents another underdeveloped research avenue. Recent innovations in gastric retention systems could potentially overcome bioavailability limitations through sustained release mechanisms [6]. Suspension technologies employing stabilizers like trehalose or leucine might enhance dissolution kinetics and absorption efficiency [8]. Such formulation advancements could enable more reliable in vivo pharmacology studies by ensuring consistent plasma concentrations. Furthermore, the compound represents a valuable molecular probe for investigating how linker electronics influence receptor egress kinetics. Computational simulations suggest the electron-rich ether oxygen might create transient hydrogen bonds with extracellular loop residues, potentially altering the dissociation rate from G protein-coupled receptors compared to purely carbon-linked analogs [5] [8]. This phenomenon could be explored through kinetic binding studies using surface plasmon resonance or fluorescence-based assays.
The chemical space surrounding 2-(3,4,5-trimethoxyphenoxy)ethanamine remains largely unexplored. Strategic modifications such as alpha-methylation (yielding an amphetamine analog) or N-alkylation could produce compounds with enhanced receptor affinity or metabolic stability. Contemporary synthetic approaches, including flow chemistry and enzymatic catalysis, could efficiently generate such analogs for structure-activity relationship studies [2]. These investigations would illuminate whether the diminished activity observed in some phenoxy-linked analogs stems from intrinsic low receptor affinity versus unfavorable pharmacokinetics. Resolving this fundamental question would significantly advance molecular design strategies for aminergic receptor modulators targeting neurological and psychiatric disorders.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: